

An In-depth Technical Guide to 2,4-Difluoro-5-iodobenzoic Acid

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Compound of Interest

Compound Name: 2,4-Difluoro-5-iodobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **2,4-Difluoro-5-iodobenzoic acid**, a crucial intermediate in the fields of medicinal chemistry and materials science.

Core Physicochemical and Structural Data

2,4-Difluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring two fluorine atoms and an iodine atom on the benzene ring, imparts unique reactivity, making it a valuable building block in organic synthesis. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions.

A summary of its key quantitative data is presented in the table below for easy reference.

Property	Value	Source
Molecular Weight	284 g/mol	[1][2]
Chemical Formula	C7H3F2IO2	[1][2]
CAS Number	161531-51-7	[1][2]
Appearance	White crystalline powder	[1]
Melting Point	151-152 °C	[1]
Boiling Point	318 °C	[1]
Density	2.144 g/cm ³	[1]
Purity	98%	[1]

Experimental Protocols: Synthesis of 2,4-Difluoro-5-iodobenzoic Acid

The synthesis of **2,4-Difluoro-5-iodobenzoic acid** can be achieved through several routes. A common and effective method is the direct iodination of 2,4-difluorobenzoic acid. The following is a representative experimental protocol adapted from procedures for analogous halogenated benzoic acids.

Materials:

- 2,4-difluorobenzoic acid
- Iodine (I₂)
- Periodic acid (H₅IO₆) or another suitable oxidizing agent
- Concentrated sulfuric acid (H₂SO₄)
- Acetic acid
- Dichloromethane (CH₂Cl₂)

- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Deionized water
- Ice

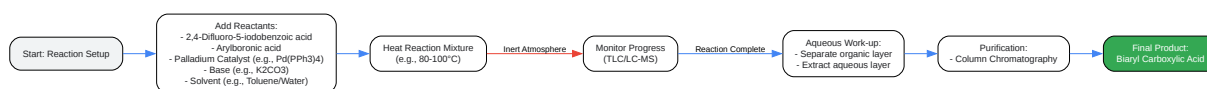
Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2,4-difluorobenzoic acid and a solvent such as acetic acid.
- **Addition of Reagents:** To the stirred solution, add iodine and periodic acid. Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature below a specified threshold (e.g., 10°C) using an ice bath.
- **Reaction:** After the addition is complete, slowly warm the reaction mixture to a higher temperature (e.g., $60\text{--}80^\circ\text{C}$) and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
- **Washing:** Wash the combined organic layers with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **2,4-Difluoro-5-iodobenzoic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white to off-white solid.

Key Applications in Organic Synthesis: A Workflow for Suzuki-Miyaura Cross-Coupling

A primary application of **2,4-Difluoro-5-iodobenzoic acid** is as a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the iodinated benzoic acid and a boronic acid derivative, leading to the construction of biaryl structures that are common motifs in drug molecules.

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using **2,4-Difluoro-5-iodobenzoic acid**.



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Caption: Suzuki-Miyaura Cross-Coupling Workflow.

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References

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